N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with two 3-chlorophenyl groups, a ketone at position 4, and a carboxamide moiety at position 2. Pyridazine derivatives are notable for their electron-deficient aromatic systems due to adjacent nitrogen atoms, which influence their chemical reactivity, solubility, and biological interactions. The 3-chlorophenyl substituents enhance lipophilicity and may contribute to antimicrobial or receptor-binding properties, as seen in structurally related compounds . This compound’s structural uniqueness lies in its pyridazine backbone, distinguishing it from quinoline, naphthyridine, or pyridine analogs.
Properties
Molecular Formula |
C17H11Cl2N3O2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N,1-bis(3-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-3-1-5-13(9-11)20-17(24)16-15(23)7-8-22(21-16)14-6-2-4-12(19)10-14/h1-10H,(H,20,24) |
InChI Key |
ASTZKLSBNTWEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences:
- Core Heterocycle: The pyridazine core (two adjacent nitrogens) confers distinct electronic properties compared to quinolines (one nitrogen) or pyridines, influencing dipole moments and hydrogen-bonding capacity.
- Substituent Effects: Bis(3-chlorophenyl) groups may enhance membrane permeability and target binding compared to mono-substituted analogs like ND-7 .
Antimicrobial Potential:
- ND-7 (Quinoline): Exhibits MIC values of 1.0 μM against Bacillus subtilis, attributed to the 3-chlorophenyl group’s hydrophobicity and electron-withdrawing effects .
- Pyridazine Analogs: While direct data are unavailable, bis(3-chlorophenyl) substitution in pyridazines may improve Gram-positive activity due to enhanced lipid solubility.
Cannabinoid Receptor Interactions:
- 4-Oxo-naphthyridine Derivatives: Display moderate CB2 receptor affinity (Ki = 60–100 nM), with carboxamide groups critical for binding .
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